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Compound of Interest

Compound Name: Fura-2

Cat. No.: B149405

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-2, a cornerstone tool for the
guantitative measurement of intracellular calcium ([Ca2*]i). We will delve into the core
principles of ratiometric fluorescence, provide detailed experimental protocols, and offer
guidance on data interpretation and troubleshooting.

Introduction to Fura-2 and Ratiometric Calcium
Imaging

Fura-2 is a high-affinity, UV-excitable fluorescent indicator widely used for measuring
intracellular calcium concentrations.[1][2] Its popularity stems from its ratiometric properties,
which offer significant advantages over single-wavelength indicators.[3] The acetoxymethyl
(AM) ester form, Fura-2 AM, is a cell-permeant molecule that can be loaded non-invasively into
a wide variety of live cells.[4][5] Once inside the cell, ubiquitous intracellular esterases cleave
the AM groups, trapping the active, membrane-impermeant Fura-2 molecule in the cytoplasm.

[5]

The key feature of Fura-2 is the spectral shift it undergoes upon binding to Ca?*.[5] When
excited at approximately 340 nm, its fluorescence emission intensity increases as it binds to
calcium. Conversely, when excited at 380 nm, its fluorescence intensity decreases with calcium
binding.[6] The emission maximum for both states remains constant at around 510 nm.[1][4] By
calculating the ratio of the fluorescence intensities emitted when excited at 340 nm and 380
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nm, one can obtain a precise measure of [Ca2*]i that is largely independent of variables such
as dye concentration, cell thickness, photobleaching, and dye leakage.[7][8][9] This ratiometric
approach significantly enhances the accuracy and reproducibility of intracellular calcium
measurements.[3][5]

Core Principles of Fura-2 Fluorescence

The ratiometric nature of Fura-2 is due to an isosbestic point in its excitation spectrum. When
Fura-2 binds to Ca?*, the peak excitation wavelength shifts from approximately 380 nm (Ca2*-
free) to 340 nm (Ca?*-bound).[2] The ratio of the fluorescence emission at 510 nm when
excited at these two wavelengths (F340/F380) is directly proportional to the intracellular
calcium concentration.[2]
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Caption: Fura-2 AM loading and ratiometric measurement principle.

Quantitative Data Summary
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For accurate and reproducible experiments, understanding the key parameters of Fura-2 is

crucial. The following tables summarize the essential quantitative data.

Table 1: Spectral and Chemical

Properties of Fura-2

Property Value Reference(s)
Excitation Wavelength (Ca2*-
~335-340 nm [2]14]
bound)
Excitation Wavelength (Ca2*-
~363-380 nm [2][4]
free)
Emission Wavelength ~505-510 nm [11141071
Dissociation Constant (Kd) for o
~145 nM (in vitro) [2]
Ca2+
~225-371 nM (in situ) [10][11]
Quantum Yield 0.49 [12]
Table 2: Recommended Experimental Concentrations
Stock Working
Reagent . . Purpose Reference(s)
Concentration Concentration
1-5mM in
Intracellular Caz+
Fura-2 AM anhydrous 1-5uM o [13][14]
indicator
DMSO
] 10-20% (w/v) in Aids in dye
Pluronic® F-127 0.02-0.08% T [13]
DMSO solubilization
Anion-exchange
] 25-250 mM in inhibitor to
Probenecid 1-25mM [13]
aqueous buffer prevent dye
leakage
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Experimental Protocols

This section provides detailed methodologies for loading cells with Fura-2 AM and performing a
ratiometric calcium measurement experiment.

Reagent Preparation

e Fura-2 AM Stock Solution (1 mM): Dissolve 50 pg of lyophilized Fura-2 AM in 50 pL of high-
quality, anhydrous DMSO.[15] Vortex for at least one minute to ensure it is fully dissolved.[7]
Aliquot and store at -20°C, protected from light and moisture.[14][15] Avoid repeated freeze-
thaw cycles.[16]

» Loading Buffer: Prepare a buffered physiological solution such as Hanks' Balanced Salt
Solution (HBSS) or a HEPES-buffered saline (HBS) at pH 7.4.[17] For a typical experiment,
dilute the Fura-2 AM stock solution into the buffer to a final concentration of 1-5 uM.[14] To
aid in dye dispersion, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.
[13] To prevent dye leakage from the cells, the anion-transport inhibitor probenecid can be
included at a final concentration of 1-2.5 mM.[13]

Cell Loading Protocol (Adherent Cells)

o Culture cells on coverslips or in microplates to the desired confluency (typically 80-90%).[4]
[17]

o Aspirate the culture medium and gently wash the cells once with pre-warmed loading buffer
(without Fura-2 AM).[14]

e Add the Fura-2 AM loading solution to the cells.[14]

 Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[13][14] The
optimal time and temperature are cell-type dependent and should be determined empirically.
[13] Lowering the incubation temperature can sometimes reduce dye compartmentalization
into organelles.[13]

« After incubation, aspirate the loading solution and wash the cells at least twice with fresh,
pre-warmed buffer (containing probenecid if used during loading) to remove extracellular
dye.[13][14]
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 Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete
de-esterification of the Fura-2 AM by intracellular esterases.[13][14]

e The cells are now ready for fluorescence imaging.
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Caption: Experimental workflow for Fura-2 calcium imaging.
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Data Analysis and Calibration

The primary data from a Fura-2 experiment is the ratio of fluorescence intensities. To convert
this ratio into an absolute intracellular calcium concentration, the following equation, derived by
Grynkiewicz et al. (1985), is used:[10][15]

[Ca2*]i= Kd *[(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

o [Ca?*]iis the intracellular free calcium concentration.

e Kd is the dissociation constant of Fura-2 for Ca2+*.[10]

e R is the experimentally measured ratio of fluorescence intensities (F340/F380).[7]
¢ Rmin is the ratio in the absence of Ca?* (zero calcium).[7]

e Rmax is the ratio at saturating Ca2* concentrations.[7]

e Sf2/Sbh2 is the ratio of fluorescence intensities at 380 nm excitation under Ca2*-free (Sf2)
and Ca?*-saturating (Sb2) conditions.[10]

To determine Rmin, Rmax, and Sf2/Sb2, an in situ calibration is performed at the end of each
experiment.[15]

* Rmax determination: Cells are exposed to a calcium ionophore (e.g., ionomycin) in the
presence of high extracellular calcium to saturate the intracellular Fura-2 with Ca2*.[15]

e Rmin determination: Subsequently, a calcium chelator (e.g., EGTA) is added in a calcium-
free buffer to remove all Ca2* from the cytosol and the dye.[15]

Application: Visualizing GPCR-Mediated Calcium
Release

A common application for Fura-2 is to monitor intracellular calcium release triggered by the
activation of G protein-coupled receptors (GPCRS), specifically those coupled to the Gg alpha
subunit.
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Caption: Gg-coupled GPCR signaling pathway leading to Ca?* release.

Troubleshooting

Common issues encountered during Fura-2 experiments and their potential solutions are

outlined below.

Table 3: Common Problems and Troubleshooting
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. Suggested
Problem Possible Cause(s) . Reference(s)
Solution(s)
- Increase post-
- Incomplete de- loading incubation
esterification- time to >30 min.-
Low Fluorescence Insufficient dye Increase Fura-2 AM (18]
Signal loading (concentration  concentration or
or time)- Poor cell loading time.- Check
health/viability cell viability (e.g., with
Trypan Blue).
- Wash cells
- Extracellular Fura-2
thoroughly after
AM or hydrolyzed )
_ loading.- Use a
High Background Fura-2- Serum )
) serum-free loading [18]
Fluorescence esterases cleaving )
medium.- Handle cells
dye extracellularly- ) )
i gently during washing
Cell lysis
steps.
- Ensure a uniform cell
- Uneven cell plating monolayer; disperse
or cell clumping- cell clumps.- Vortex
Inconsistent Loading Incomplete Fura-2 AM/Pluronic F-  [18]
solubilization of Fura- 127 solution
2 AM thoroughly before
adding to cells.
- Try loading cells at a
_ lower temperature
- Incubation at 37°C
(e.g., room
Dye can promote uptake
o ) ) temperature).- [13][19]
Compartmentalization  into organelles like o o
) ) Minimize loading time
mitochondria or ER.
and dye
concentration.
- Active transport out - Include probenecid
Rapid Dye Leakage of the cell by organic (2-2.5 mM) in loading [13]

anion transporters.

and imaging buffers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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